

# FE 203799 (Apraglutide): A Long-Acting GLP-2 Analogue for Intestinal Rehabilitation

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## Compound of Interest

Compound Name: FE 203799

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**FE 203799**, also known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF) and other gastrointestinal disorders.[1][2] As a potent and selective GLP-2 receptor agonist, apraglutide mimics the intestinotrophic effects of native GLP-2, promoting intestinal growth and enhancing nutrient and fluid absorption.[3][4][5][6] Its modified peptide structure confers a significantly prolonged pharmacokinetic profile, allowing for once-weekly subcutaneous administration.[1][7] This technical guide provides a comprehensive overview of **FE 203799**, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing associated signaling pathways and experimental workflows.

## Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient intake.[8][9] It plays a crucial role in maintaining intestinal health by stimulating mucosal growth, enhancing intestinal blood flow, and improving barrier function.[8] The therapeutic potential of native GLP-2 is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[9]

**FE 203799** (apraglutide) is a synthetic GLP-2 analogue engineered for extended duration of action.<sup>[10][11][12]</sup> It incorporates specific amino acid substitutions that confer resistance to DPP-4 degradation and enhance its pharmacokinetic properties.<sup>[11][12]</sup> These modifications result in a slower absorption rate, reduced clearance, and higher protein binding compared to native GLP-2, enabling a once-weekly dosing regimen.<sup>[1][2]</sup>

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the pharmacology, clinical evaluation, and experimental background of **FE 203799**.

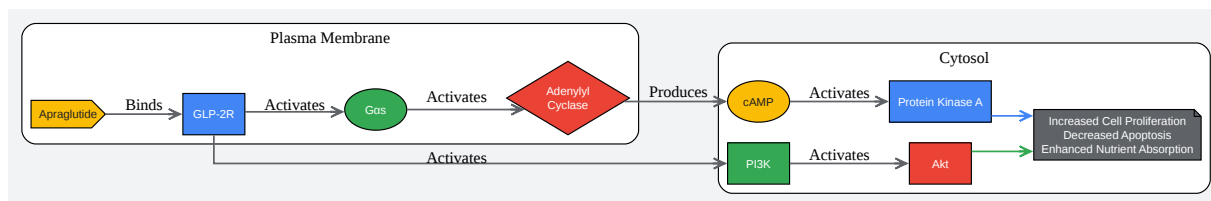
## Mechanism of Action and Signaling Pathway

**FE 203799** exerts its effects by selectively binding to and activating the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor superfamily.<sup>[3][13][14]</sup> The GLP-2R is primarily expressed in the gastrointestinal tract, specifically on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts, as well as in the central nervous system.<sup>[15][16]</sup>

Upon binding of apraglutide, the GLP-2R activates downstream signaling cascades, primarily through the G $\alpha$ s subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.<sup>[13][15]</sup> This, in turn, activates Protein Kinase A (PKA), which is thought to mediate many of the trophic and anti-apoptotic effects of GLP-2.<sup>[13][16]</sup> Additionally, GLP-2R activation has been shown to involve the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.<sup>[17]</sup> Some studies also suggest coupling to MAPK/ERK pathways.<sup>[13]</sup>

The intestinotrophic effects of GLP-2 are believed to be mediated indirectly through the release of downstream growth factors, such as Keratinocyte Growth Factor (KGF), from subepithelial myofibroblasts.<sup>[15]</sup>

Below is a diagram illustrating the GLP-2 receptor signaling pathway.



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Caption: GLP-2 Receptor Signaling Pathway.

## Quantitative Data Summary

The following tables summarize the key pharmacokinetic, pharmacodynamic, and efficacy data for **FE 203799** from published studies.

### Table 1: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers

Parameter	Single Ascending Dose (2.8-56 mg SC)[18]	Multiple Weekly Doses (1, 5, 10 mg SC)[1][2]	Single 5 mg Dose in Renal Impairment[19]
Half-life ( $t_{1/2}$ )	~30 hours	~72 hours	Not specified
Clearance (CL)	Not specified	16.5–20.7 L/day	Not specified
Volume of Distribution (Vd)	Not specified	55.4–105.0 L	Not specified
Cmax (ng/L)	Dose-proportional	Dose-dependent	36.9 (severe renal impairment) vs 59.5 (normal)
AUCinf (h·ng/mL)	Dose-proportional	Dose-dependent	3100 (severe renal impairment) vs 4470 (normal)

SC: Subcutaneous

**Table 2: Pharmacodynamic and Efficacy Data for Apraglutide**

Study Population	Intervention	Key Findings	Reference
Healthy Volunteers	6 weekly SC doses (1, 5, or 10 mg)	Dose-dependent increase in plasma citrulline (enterocyte mass marker). Maximal citrulline response at 5 mg. Sustained elevation for 10-17 days post-treatment.	<a href="#">[1]</a> <a href="#">[2]</a>
Adults with SBS-IF (Phase 2)	Once-weekly 5 mg and 10 mg SC doses for 4 weeks each	Significant increase in urine volume output vs. placebo: 714 ml/day (5 mg) and 795 ml/day (10 mg).	<a href="#">[20]</a>
Adults with SBS-IF (Phase 1/2)	Once-weekly 5 mg SC for 4 weeks	Increased wet weight fluid absorption by 741 g/day and energy absorption by 1095 kJ/day.	<a href="#">[21]</a> <a href="#">[22]</a>
Neonatal Piglet Model of SBS	5 mg/kg SC on days 0 and 4	Lower fecal fat and energy losses. Increased intestinal length, small-intestinal weight, villus height, and crypt depth vs. saline.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>

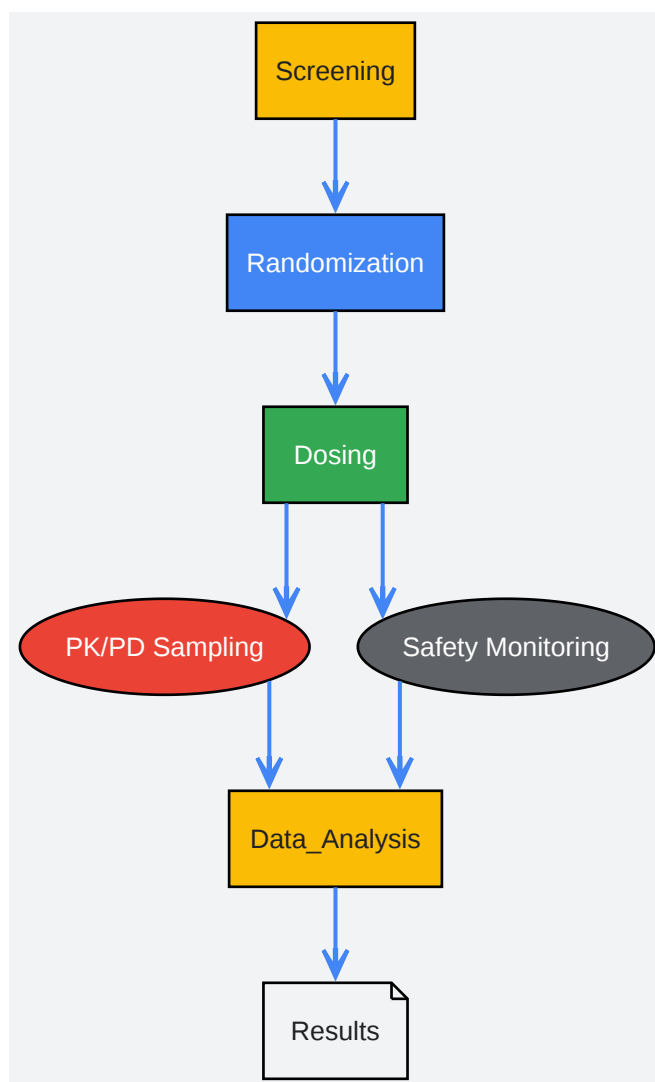
SBS-IF: Short Bowel Syndrome with Intestinal Failure

## Experimental Protocols

### Phase I Clinical Trial in Healthy Volunteers (Single and Multiple Doses)

- Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose trial.[\[7\]](#)  
[\[18\]](#)
- Participants: Healthy adult male and female volunteers.[\[18\]](#)
- Intervention:
  - Single Ascending Dose: Subjects received a single subcutaneous (SC) or intravenous (IV) injection of apraglutide at doses of 2.8, 5.7, 11.4, 28.4, and 56 mg, or placebo (3:1 ratio).  
[\[18\]](#)
  - Multiple Doses: Subjects were randomized to receive 6 weekly SC administrations of 1, 5, or 10 mg apraglutide or placebo.[\[1\]](#)[\[2\]](#)
- Assessments:
  - Safety and Tolerability: Monitoring of adverse events (AEs), serious adverse events (SAEs), and immunogenicity.[\[7\]](#)[\[18\]](#)
  - Pharmacokinetics (PK): Blood samples were collected at multiple timepoints to determine plasma concentrations of apraglutide. PK parameters (C<sub>max</sub>, AUC, t<sub>1/2</sub>, clearance, volume of distribution) were calculated using noncompartmental analysis.[\[1\]](#)
  - Pharmacodynamics (PD): Plasma citrulline levels were measured as a biomarker of enterocyte mass.[\[1\]](#)[\[2\]](#)

The workflow for this clinical trial is depicted below.



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Caption: Phase I Clinical Trial Workflow.

## Phase II Clinical Trial in SBS-IF Patients

- Study Design: A placebo-controlled, double-blind, randomized, crossover phase 2 trial.[20]
- Participants: Eight adults with SBS-IF.[20]
- Intervention: Patients received once-weekly 5 mg apraglutide and placebo for 4 weeks, followed by once-weekly 10 mg apraglutide for 4 weeks. A washout period of 6-10 weeks was implemented between treatments.[20]

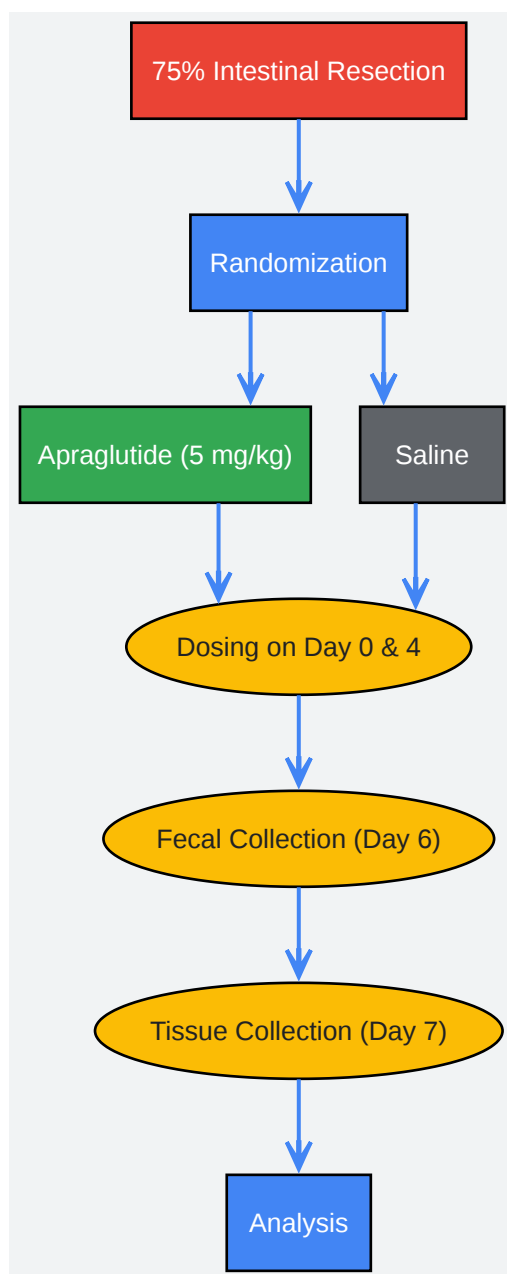
- Assessments:
  - Primary Endpoint: Safety.[20]
  - Secondary Endpoints: Changes from baseline in urine volume output (collected for 48 hours before and after each treatment period) compared with placebo.[20]

## Preclinical Study in a Neonatal Piglet Model of SBS

- Animal Model: Neonatal piglets that underwent a 75% intestinal resection with jejunocolic anastomosis to model SBS.[4][5][6]
- Study Design: Piglets were randomized to receive either **FE 203799** or saline.[5]
- Intervention: **FE 203799** (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4. All piglets were pair-fed parenteral and enteral nutrition.[5]
- Assessments:
  - Nutrient Absorption: 24-hour fecal samples were collected on day 6 for nutrient analysis (fat and energy).[5]
  - Intestinal Morphology: On day 7, small-intestinal length and weight were measured, and tissue was collected for histological analysis of villus height and crypt depth.[5]

The workflow for this preclinical study is illustrated below.





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Caption: Neonatal Piglet SBS Model Workflow.

## Conclusion

**FE 203799** (apraglutide) is a promising long-acting GLP-2 analogue with a favorable pharmacokinetic and safety profile. Preclinical and clinical studies have demonstrated its potential to enhance intestinal adaptation and improve fluid and nutrient absorption in models of short bowel syndrome and in patients with SBS-IF. The once-weekly dosing regimen offers a

significant advantage over existing therapies. Further investigation in ongoing Phase 3 trials will be crucial in establishing its clinical utility in the management of SBS and other gastrointestinal diseases.

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